(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid
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Overview
Description
The compound (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid typically involves multi-step organic synthesis. The process begins with the preparation of the core benz[e]indene structure, followed by the introduction of the various functional groups through a series of reactions such as alkylation, acylation, and reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems would be essential to maintain the consistency and purity of the final product. Additionally, the scalability of the synthetic route must be considered to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols
Scientific Research Applications
The compound (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high stability or reactivity.
Mechanism of Action
The mechanism of action of (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid: This compound shares structural similarities with other benz[e]indene derivatives, which also feature a fused ring system and multiple chiral centers.
This compound: Similar compounds may include other indene derivatives with different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H37NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(3S,3aS,5aS,6R,9aS,9bS)-3-(tert-butylcarbamoyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H37NO4/c1-21(2,3)24-20(28)17-8-7-15-14-6-9-18(25)23(5,13-11-19(26)27)16(14)10-12-22(15,17)4/h14-17H,6-13H2,1-5H3,(H,24,28)(H,26,27)/t14-,15-,16-,17+,22-,23+/m0/s1 |
InChI Key |
VNAXIILVANELQH-FIIPNDBVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC(=O)[C@]3(C)CCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC(=O)C3(C)CCC(=O)O |
Origin of Product |
United States |
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